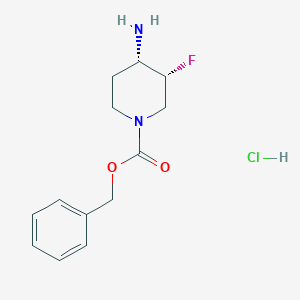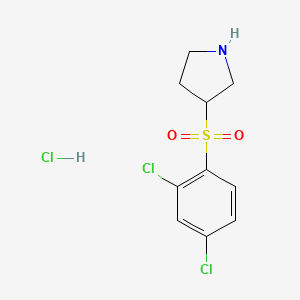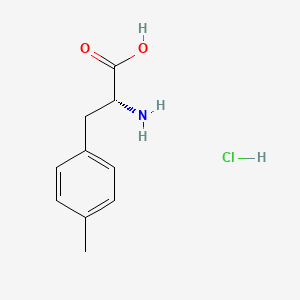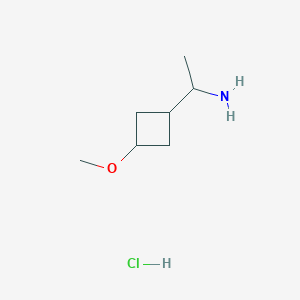![molecular formula C20H15F3N2O2S B12274846 Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12274846.png)
Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-({[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}metil)benzoato de metilo es un compuesto orgánico complejo que presenta un anillo de pirimidina sustituido con un grupo fenilo y un grupo trifluorometilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-({[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}metil)benzoato de metilo generalmente implica múltiples pasos. Un enfoque común comienza con la preparación del núcleo de pirimidina, seguido de la introducción de los grupos fenilo y trifluorometilo. El paso final implica la esterificación de la porción benzoato. Las condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y controles de temperatura específicos para garantizar altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el producto final con las especificaciones deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-({[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}metil)benzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas específicas, disolventes y catalizadores .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, el 4-({[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}metil)benzoato de metilo se estudia por su potencial como molécula bioactiva. Ha mostrado promesa en estudios preliminares como inhibidor de enzimas y receptores específicos .
Medicina
En química medicinal, este compuesto se explora por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas del cáncer y la inflamación .
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y otros productos químicos especiales .
Mecanismo De Acción
El mecanismo de acción del 4-({[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}metil)benzoato de metilo implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas y receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o el bloqueo de la señalización del receptor, lo que lleva a los efectos biológicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
Benzoato de 4-metilfenilo: Similar en estructura pero carece de los grupos pirimidina y trifluorometilo.
4-(Trifluorometil)bencilamina: Contiene el grupo trifluorometilo pero difiere en la estructura principal.
Singularidad
El 4-({[4-fenil-6-(trifluorometil)pirimidin-2-il]sulfanil}metil)benzoato de metilo es único debido a su combinación de un anillo de pirimidina con sustituciones de fenilo y trifluorometilo. Esta estructura única imparte propiedades químicas y biológicas específicas que no se encuentran en los análogos más simples .
Propiedades
Fórmula molecular |
C20H15F3N2O2S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
methyl 4-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15F3N2O2S/c1-27-18(26)15-9-7-13(8-10-15)12-28-19-24-16(14-5-3-2-4-6-14)11-17(25-19)20(21,22)23/h2-11H,12H2,1H3 |
Clave InChI |
LNJDUKVVHUPGCW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)

![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)

![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)
